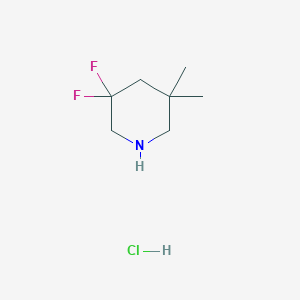

3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride

Description

3,3-Difluoro-5,5-dimethylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3,3-positions and two methyl groups at the 5,5-positions of the piperidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research. The compound’s structural features—fluorine atoms (electron-withdrawing) and methyl groups (electron-donating)—create a unique electronic and steric profile, which may influence its reactivity and biological interactions .

Properties

IUPAC Name |

3,3-difluoro-5,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6(2)3-7(8,9)5-10-4-6;/h10H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEGNPDYRYHHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)(F)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride typically involves the fluorination of 5,5-dimethylpiperidine. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and development applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of difluoro ketones or carboxylic acids.

Reduction: Formation of difluoro alcohols.

Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3-Difluoro-5,5-dimethylpiperidine hydrochloride with structurally related piperidine derivatives, focusing on substituent positions, molecular properties, and biological relevance:

Key Structural and Functional Insights:

In contrast, 4,4-difluoro analogs (e.g., 4,4-Difluoro-3,5-dimethylpiperidine HCl) exhibit altered dipole moments, affecting solubility and binding kinetics . Fluorine-free analogs (e.g., 3-Methylpiperidine HCl) lack this electronic modulation, correlating with reduced potency in enzyme inhibition assays .

This contrasts with 3,5-dimethyl derivatives (e.g., cis-3,5-Dimethylpiperidine), where substituents enhance potency in RORγ inhibition by optimizing spatial alignment . Methyl groups at 3,3-positions (e.g., 3,3-Dimethylpiperidine) were reported to have similar potency to 3-methyl derivatives, suggesting that steric effects alone are insufficient without electronic contributions from fluorine .

Biological Activity Trends: RORγ Inhibition: Piperidine derivatives with substituents at 3,5-positions (cis configuration) show superior activity, highlighting the role of spatial arrangement. The target compound’s 5,5-dimethyl groups may mimic this effect in other systems .

Biological Activity

3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride is a chemical compound characterized by its unique structure, featuring two fluorine atoms and two methyl groups attached to a piperidine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

- Molecular Formula: C7H12F2N·HCl

- Molecular Weight: Approximately 185.64 g/mol

- Chemical Structure: The presence of fluorine enhances the compound's stability and reactivity, making it significant in organic synthesis and medicinal applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The difluoro and dimethyl groups influence its binding affinity to enzymes or receptors, modulating their activity. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can alter receptor signaling pathways, affecting cellular responses.

- Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.

In Vitro Studies

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance:

- Caspase Activation: Studies demonstrated that the compound activates caspases (specifically caspases-3 and -7), which are crucial for the apoptotic process in cancer cells. This activation leads to DNA fragmentation and cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activity

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HL-60 | 0.5 µM | DNA fragmentation, caspase activation | |

| HSC-2 | 0.5 µM | G2/M phase arrest | |

| Various | 30-300 mg/kg | Cytotoxicity observed in vivo |

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Cytotoxicity Against Colon Cancer:

Research indicated that this compound displayed significant cytotoxic effects on colon cancer cell lines. The mechanism involved apoptosis induction through caspase activation and mitochondrial membrane potential disruption . -

Enzyme Mechanism Studies:

The compound has been utilized in studies investigating enzyme mechanisms. Its fluorination pattern enhances binding affinity to certain enzymes, making it a valuable tool for understanding enzyme-ligand interactions.

Comparison with Similar Compounds

The unique properties of this compound distinguish it from related compounds:

| Compound | Unique Features |

|---|---|

| 3,3-Difluoro-5,5-dimethylpiperidine | Two fluorine atoms enhance stability |

| 3,5-Dimethylpiperidine | Lacks fluorination; different biological activity |

| 4-Fluoropiperidine | Single fluorine atom; less potent |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,3-Difluoro-5,5-dimethylpiperidine hydrochloride to ensure high purity and yield?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent selection (e.g., dichloromethane or ethanol for solubility), and stoichiometry of reactants. For fluorinated piperidines, fluorine incorporation often requires anhydrous conditions to avoid hydrolysis . Purification via recrystallization or column chromatography using gradients of ethyl acetate/hexane can improve purity. Monitor reaction progress using LC-MS or NMR to confirm fluorination efficiency .

Q. How should researchers safely handle and store 3,3-Difluoro-5,5-dimethylpiperidine hydrochloride to mitigate hazards?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, EN 166-certified goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C in a dry environment. Avoid exposure to moisture to prevent HCl release .

- Waste Disposal : Segregate waste and neutralize with a weak base (e.g., sodium bicarbonate) before disposal via licensed chemical waste services .

Q. What spectroscopic techniques are most effective for characterizing 3,3-Difluoro-5,5-dimethylpiperidine hydrochloride?

- Methodological Answer :

- NMR : NMR for methyl group integration (δ ~1.2 ppm) and NMR for fluorine environment analysis (δ -120 to -180 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 194.1) .

- XRD : For crystal structure determination, particularly to confirm HCl salt formation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives based on 3,3-Difluoro-5,5-dimethylpiperidine hydrochloride for biological activity studies?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways for fluorination or nucleophilic substitution (e.g., replacing fluorine with other halogens) .

- Molecular Docking : Screen derivatives against target proteins (e.g., CNS receptors) using software like AutoDock Vina. Focus on steric and electronic effects of dimethyl and fluorine groups .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. How should researchers resolve contradictions in biological activity data for 3,3-Difluoro-5,5-dimethylpiperidine hydrochloride analogs?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope models to compare EC values across studies.

- Structural Validation : Re-examine compound purity via HPLC and confirm stereochemistry (if applicable) using chiral columns or CD spectroscopy .

- Assay Reproducibility : Standardize protocols (e.g., cell viability assays with ATP-based luminescence) and include positive controls (e.g., known receptor agonists) .

Q. What experimental design strategies are optimal for studying the environmental impact of 3,3-Difluoro-5,5-dimethylpiperidine hydrochloride degradation byproducts?

- Methodological Answer :

- Fractional Factorial Design (DoE) : Test variables like pH, temperature, and UV exposure to identify dominant degradation pathways .

- LC-HRMS : Identify degradation products (e.g., defluorinated intermediates) and assess toxicity using in silico tools (e.g., TEST by EPA) .

- Microcosm Studies : Simulate soil/water systems to monitor bioaccumulation and microbial degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.